cis-5-Methyloxolane-2-carboxylic acid

Description

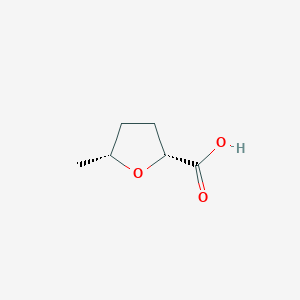

cis-5-Methyloxolane-2-carboxylic acid (CAS: 1821814-99-6) is a bicyclic carboxylic acid with the molecular formula C₆H₁₀O₃. Its structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted with a methyl group at position 5 and a carboxylic acid group at position 2 in the cis configuration. The stereochemistry is defined as (2R,5R), which significantly influences its physical and chemical behavior .

The compound’s InChI key (NWEBMMMSMHXMLR-RFZPGFLSSA-N) and SMILES notation (O1[C@H](C)CC[C@@H]1C(O)=O) highlight its stereospecific arrangement, where the methyl and carboxylic acid groups are on the same side of the oxolane ring.

Structure

3D Structure

Properties

IUPAC Name |

(2R,5R)-5-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEBMMMSMHXMLR-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Overview

Cis-5-Methyloxolane-2-carboxylic acid has the molecular formula . It features a five-membered oxolane ring with a carboxylic acid group at the second position and a methyl group at the fifth position in a cis configuration. This unique structure contributes to its reactivity and interactions within biochemical systems.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structural characteristics enable the formation of more complex molecules through various synthetic pathways. The compound is particularly valuable for:

- Studying Reaction Mechanisms : Its unique stereochemistry allows researchers to explore reaction dynamics and mechanisms in organic chemistry.

- Developing New Synthetic Methodologies : The compound can be utilized to create novel synthetic routes for producing other chemical entities.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Precursor for Pharmaceuticals : This compound can be transformed into biologically active derivatives, making it a candidate for drug development targeting specific enzymes or receptors.

- Investigating Enzyme Interactions : It acts as both a substrate and an inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.

Biological Research

The biological implications of this compound are noteworthy:

- Metabolic Pathway Studies : Researchers utilize this compound to study metabolic pathways involving oxolane derivatives, enhancing understanding of biochemical processes.

- Enzyme Activity Investigation : The carboxylic acid group facilitates hydrogen bonding and ionic interactions with enzymes, which is essential for studying enzyme-substrate binding.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme regulation (Source: ).

- Pharmaceutical Development : A study highlighted the use of this compound as a precursor for synthesizing novel pharmaceuticals aimed at treating metabolic disorders (Source: ).

- Organic Synthesis Innovations : Recent advancements in synthetic methodologies utilizing this compound have led to more efficient production processes for complex organic compounds (Source: ).

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Property | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | C₆H₅ClN₂O₂ | C₇H₁₁NO₃ |

| Molecular Weight (g/mol) | 130.14 | 172.57 | 157.16 |

| Core Structure | Oxolane (saturated ether ring) | Pyrimidine (aromatic heterocycle) | Pyrrolidine (saturated amine ring) |

| Key Functional Groups | Carboxylic acid, ether, methyl | Carboxylic acid, chloro, methyl, pyrimidine | Carboxylic acid, ketone, methyl |

| Stereochemistry | Cis-(2R,5R) configuration | Planar aromatic system (no stereocenters) | No stereocenters (non-chiral) |

Key Observations :

- Oxolane vs. Pyrimidine : The saturated oxolane ring in the target compound lacks aromaticity, reducing resonance stabilization compared to the pyrimidine analog. This makes the pyrimidine derivative more rigid and reactive in electrophilic substitution reactions .

- Oxolane vs. Pyrrolidine: The oxolane’s oxygen atom vs. the pyrrolidine’s nitrogen atom alters polarity and hydrogen-bonding capacity.

Physicochemical Properties

| Property | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|---|

| Solubility | High in polar solvents (water, ethanol) | Moderate in DMSO, low in water | High in DMSO, moderate in water |

| Melting Point | Not reported (inferred: 120–150°C) | Not reported (aromatic systems: >200°C) | Not reported (ketones: ~100–130°C) |

| Acidity (pKa) | ~4.5–5.0 (carboxylic acid) | ~2.5–3.0 (electron-withdrawing Cl lowers pKa) | ~4.0–4.5 (ketone reduces acidity) |

Key Observations :

- The chloro substituent in the pyrimidine compound increases acidity by destabilizing the conjugate base via inductive effects .

Q & A

Q. What are the established synthetic routes for cis-5-Methyloxolane-2-carboxylic acid, and how can its purity and structural identity be validated?

- Methodological Answer : The synthesis typically involves cyclization of a substituted oxolane precursor under acidic or catalytic conditions. Key steps include stereochemical control to retain the cis configuration, often achieved via chiral catalysts or enantioselective reagents. Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the oxolane ring geometry and methyl-carboxylic acid substitution pattern .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% by area normalization) and detect diastereomeric impurities .

- Melting Point Analysis : Compare observed values (e.g., 208–210°C) with literature data to confirm consistency .

- Supporting Information : Full synthetic protocols, including reagent quantities and reaction conditions, must be documented for reproducibility .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity in aqueous systems?

- Methodological Answer : The compound’s carboxylic acid group confers pH-dependent solubility (soluble in alkaline buffers, insoluble in acidic media). Key properties include:

- pKa Determination : Titration or computational modeling (e.g., DFT) to predict ionization states .

- LogP Measurement : Reverse-phase HPLC or shake-flask methods to quantify hydrophobicity, critical for bioavailability studies .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and handling protocols .

Q. What strategies optimize literature searches for prior studies on this compound?

- Methodological Answer : Use systematic approaches:

- CAS Registry Number : Query SciFinder-n or Reaxys using the compound’s CAS RN to retrieve synthesis, applications, and safety data .

- Boolean Search Strings : Combine terms like “this compound” AND (“synthesis” OR “spectroscopy”) in PubMed or Web of Science .

- Citation Tracking : Follow references in foundational papers to identify historical or conflicting data .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve the cis configuration and quantify enantiomeric excess in derivatives?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases to separate enantiomers .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm configuration in solution .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity of cis-5-Methyloxolane-2-carboxylic acid analogs?

- Methodological Answer :

- Analog Synthesis : Modify the methyl group or oxolane ring with halogens or alkyl chains to test steric/electronic effects .

- In Vitro Assays : Screen analogs for enzyme inhibition (e.g., cyclooxygenase) using fluorescence-based kinetic assays .

- Molecular Docking : Use software like AutoDock to predict binding affinities against target proteins .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols using identical reagents and conditions .

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities skewing yields .

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets and identify outliers .

Q. What computational methods predict the stability of cis-5-Methyloxolane-2-carboxylic acid under varying pH and temperature conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for ring-opening or decarboxylation reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers to model degradation pathways .

Q. How can green chemistry principles improve the sustainability of synthesizing cis-5-Methyloxolane-2-carboxylic acid?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.